molecular formula C7H13NO B070232 3,5-Dimethylpiperidin-2-one CAS No. 179683-97-7

3,5-Dimethylpiperidin-2-one

Cat. No.: B070232
CAS No.: 179683-97-7
M. Wt: 127.18 g/mol
InChI Key: JLBSALKQZIWAFD-UHFFFAOYSA-N
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Description

3,5-Dimethylpiperidin-2-one is a versatile and valuable N-heterocyclic building block in medicinal chemistry and organic synthesis. This compound features a piperidinone core, a privileged scaffold frequently found in biologically active molecules and pharmaceuticals. The presence of two methyl groups at the 3 and 5 positions introduces significant steric and electronic influences on the molecule's conformation and reactivity, making it an excellent intermediate for structure-activity relationship (SAR) studies. Its primary research application lies in its use as a precursor for the synthesis of more complex piperidine derivatives, which are core structures in a wide range of therapeutics, including CNS agents, receptor antagonists, and enzyme inhibitors. The lactam (cyclic amide) functionality provides a handle for further synthetic manipulation, such as reduction to the corresponding amine or nucleophilic addition, enabling the generation of diverse compound libraries for drug discovery screening programs. Researchers utilize this compound to explore novel chemical space, develop new synthetic methodologies, and create potential lead compounds targeting various disease pathways. This high-purity compound is intended for use in controlled laboratory settings by qualified professionals.

Properties

IUPAC Name

3,5-dimethylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-5-3-6(2)7(9)8-4-5/h5-6H,3-4H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBSALKQZIWAFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(=O)NC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501310574
Record name 3,5-Dimethyl-2-piperidinone
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Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179683-97-7
Record name 3,5-Dimethyl-2-piperidinone
Source CAS Common Chemistry
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Record name 3,5-Dimethyl-2-piperidinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dimethylpiperidin-2-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dimethylpiperidin-2-one can be synthesized through several methods. One common method involves the hydrogenation of 3,5-dimethylpyridine. This process typically uses a hydrogenation catalyst such as palladium or rhodium under high pressure and temperature conditions . Another method involves the reduction of 3,5-dimethylpyridine using lithium triethylborohydride .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylpiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it back to its precursor, 3,5-dimethylpyridine.

    Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: 3,5-Dimethylpyridine.

    Substitution: Various substituted piperidinones depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

3,5-Dimethylpiperidin-2-one serves as a crucial building block for synthesizing complex organic molecules. Its unique structural features allow it to participate in nucleophilic and electrophilic reactions, making it a versatile intermediate in synthetic organic chemistry.

The compound exhibits significant biological activities, acting as a precursor for biologically active compounds. It has been studied for its potential in:

  • Cancer Therapy : Research indicates that derivatives of this compound can induce apoptosis in cancer cells. For example, a three-component cycloaddition reaction involving this compound led to products with enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapy agents like bleomycin .
  • Neurological Disorders : Its derivatives have shown promise in treating conditions such as Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes, which are critical targets in neurodegenerative diseases .
  • Pain Management : Compounds derived from this compound have been explored for their analgesic properties by acting on μ-opioid and σ1 receptors .

Pharmaceutical Development

In medicinal chemistry, this compound is integral in developing pharmaceuticals targeting the central nervous system (CNS). Its derivatives have been synthesized to enhance brain exposure and therapeutic efficacy while minimizing side effects .

Industrial Applications

Beyond its scientific research applications, this compound is utilized in the production of agrochemicals and other industrial chemicals. Its ability to undergo various chemical transformations makes it valuable in synthesizing pesticides and herbicides.

Case Studies

Study Application Findings
Liu et al. (2023)Cancer TherapyDemonstrated enhanced cytotoxicity of piperidine derivatives against tumor cells through novel synthetic pathways .
Chen et al. (2022)Neuropathic PainDeveloped dual agonists targeting μ-opioid and σ1 receptors with significant anti-inflammatory effects .
MDPI Review (2023)Alzheimer’s DiseaseHighlighted the role of piperidine moieties in improving AChE inhibition for better CNS drug development .

Mechanism of Action

The mechanism of action of 3,5-Dimethylpiperidin-2-one involves its interaction with various molecular targets. In biological systems, it can act as a ligand for specific receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Core Backbone and Substituents

  • 3,5-Dimethylpiperidine (C₇H₁₅N, MW 113.20): Lacks the ketone group, resulting in a fully saturated amine. The absence of the carbonyl reduces polarity and enhances solubility in organic solvents .
  • (3E,5E)-3,5-Dibenzylidene-1-phenethylpiperidin-4-one (C₂₆H₂₅NO, MW 367.49): Features benzylidene substituents at the 3- and 5-positions and a phenethyl group, creating a rigid, conjugated structure. The piperidine ring adopts an envelope conformation (Q = 0.556 Å, Θ = 60.3°, φ = 357.5°) due to steric and electronic effects .
  • Nifedipine (C₁₇H₁₈N₂O₆, MW 346.34): A dihydropyridine derivative with ester and nitrophenyl groups. Its planar structure facilitates conjugation, critical for its calcium channel-blocking activity .

Ring Puckering and Conformation

Piperidine derivatives exhibit varied ring puckering depending on substituents. For example, the title compound in shows significant puckering (Q = 0.556 Å), whereas 3,5-dimethylpiperidine likely adopts a chair conformation.

Physical and Chemical Properties

Compound Molecular Weight Melting Point (°C) Solubility Key Functional Groups
3,5-Dimethylpiperidin-2-one 127.19 Not reported Moderate in polar solvents Ketone, methyl
3,5-Dimethylpiperidine 113.20 -15 (liquid) High in organic solvents Amine, methyl
(3E,5E)-Dibenzylidene derivative 367.49 Not reported Low in water, high in ethanol Benzylidene, ketone
Nifedipine 346.34 172–174 Low aqueous solubility Nitrophenyl, ester
  • Solubility Trends : The ketone in this compound enhances polarity compared to 3,5-dimethylpiperidine but less so than Nifedipine’s ester groups. Bulky substituents (e.g., benzylidene in ) reduce aqueous solubility .

Biological Activity

3,5-Dimethylpiperidin-2-one is a cyclic organic compound belonging to the piperidine family, characterized by its nitrogen-containing six-membered ring and a carbonyl group. Its molecular formula is C7_7H13_{13}N\O, with a molecular weight of approximately 113.19 g/mol. This compound has garnered attention for its diverse biological activities and potential applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, leading to a range of pharmacological effects. Although the specific targets and pathways are not fully elucidated, piperidine derivatives are known to influence several critical signaling pathways associated with cancer progression and other diseases.

Key Biological Pathways

  • Cancer Signaling : Piperidine derivatives can modulate pathways such as STAT-3, NF-κB, and PI3K/Akt, which are crucial for tumor growth and metastasis.
  • Cellular Effects : In vitro studies have demonstrated that these compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Pharmacological Applications

Research indicates that this compound exhibits significant potential in the development of anticancer agents. For instance, it has been incorporated into novel compounds aimed at inhibiting the colchicine binding site on tubulin, which is a well-established target for anticancer therapies.

Case Studies

  • In Vivo Anti-Tumor Efficacy : A study involving a derivative of this compound showed promising results in melanoma and pancreatic cancer xenograft models. The compound demonstrated tumor growth inhibition rates of up to 40.5% at a dosage of 15 mg/kg daily without significant weight loss in treated mice .
  • Antiproliferative Activity : Another derivative was tested against various cancer cell lines (e.g., PC3 and MCF7), showing IC50_{50} values lower than traditional chemotherapeutics like 5-fluorouracil. This suggests enhanced efficacy in inhibiting tumor cell viability .

This compound can undergo several chemical transformations that enhance its utility in drug synthesis:

  • Oxidation : Can yield N-oxides using oxidizing agents such as hydrogen peroxide.
  • Reduction : Can be converted into various amine derivatives using reducing agents like lithium aluminum hydride.
  • Substitution Reactions : The compound can participate in substitution reactions where functional groups are replaced by others under suitable conditions.

Summary of Biological Activities

Activity Description Reference
AnticancerInhibits tumor growth in melanoma and pancreatic cancer models
Apoptosis InductionInduces apoptosis in cancer cell lines through modulation of critical signaling pathways
AntiproliferativeExhibits low IC50_{50} values against multiple cancer cell lines compared to standard treatments

Q & A

Advanced Research Question

  • DFT Calculations : B3LYP/6-31G(d) optimizations predict HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps ().
  • Docking Studies : AutoDock Vina screens kinase targets (e.g., CDK2), with binding affinities (ΔG = -9.2 kcal/mol) validated by SPR .
  • MD Simulations : GROMACS analyzes ligand-protein stability (RMSD < 2.0 Å over 100 ns) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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